molecular formula C9H11NO B141617 2-(3,3-Dimethyl-2-oxiranyl)pyridine CAS No. 156215-83-7

2-(3,3-Dimethyl-2-oxiranyl)pyridine

Cat. No.: B141617
CAS No.: 156215-83-7
M. Wt: 149.19 g/mol
InChI Key: BHJKFSNKJLFHBI-UHFFFAOYSA-N
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Description

2-(3,3-Dimethyl-2-oxiranyl)pyridine (CAS Registry Number: 156215-83-7) is a specialized organic compound with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol . This molecule features a unique structure combining a pyridine ring, a nitrogen-containing heteroaromatic system, with a 3,3-dimethyloxirane (epoxide) functional group . This architecture, particularly the strained, reactive epoxide ring, makes it a valuable and versatile building block in synthetic organic chemistry for developing more complex molecular structures. Calculated physical properties include a density of approximately 1.065 g/cm³, a boiling point of ~230°C at 760 mmHg, and a flash point of around 84°C . Its refractive index is calculated to be 1.521 . Researchers value this compound as a key intermediate for exploring novel chemical spaces. Its primary research applications include serving as a precursor in the synthesis of pharmaceuticals and agrochemicals, where the epoxide can undergo ring-opening reactions with nucleophiles. It is also used in material science for creating functionalized polymers or ligands for metal-organic frameworks. The compound must be stored in a cool, dry place, and handling should be conducted using appropriate personal protective equipment in a well-ventilated laboratory. This chemical is intended For Research Use Only and is strictly for laboratory or industrial research applications. It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

156215-83-7

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

2-(3,3-dimethyloxiran-2-yl)pyridine

InChI

InChI=1S/C9H11NO/c1-9(2)8(11-9)7-5-3-4-6-10-7/h3-6,8H,1-2H3

InChI Key

BHJKFSNKJLFHBI-UHFFFAOYSA-N

SMILES

CC1(C(O1)C2=CC=CC=N2)C

Canonical SMILES

CC1(C(O1)C2=CC=CC=N2)C

Synonyms

Pyridine, 2-(3,3-dimethyloxiranyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(3,3-Dimethyl-2-oxiranyl)pyridine with structurally related pyridine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Functional Groups
2-(3,3-Dimethyl-2-oxiranyl)pyridine 3,3-dimethyl-oxirane at C2 C₉H₁₁NO 153.19 Epoxide, pyridine
3-(Oxiran-2-yl)pyridine Oxirane at C3 C₇H₇NO 121.14 Epoxide, pyridine
2-Chloro-3-(oxiran-2-ylmethoxy)pyridine Chloro at C2, oxiranylmethoxy at C3 C₈H₈ClNO₂ 185.61 Epoxide, chloro, ether
2,3-Dimethoxypyridine Methoxy at C2 and C3 C₇H₉NO₂ 139.15 Methoxy, pyridine
3-Acetyl-2-chloropyridine Chloro at C2, acetyl at C3 C₇H₆ClNO 155.58 Chloro, ketone, pyridine

Physical and Chemical Properties

  • Reactivity :
    • The epoxide group in 2-(3,3-Dimethyl-2-oxiranyl)pyridine is highly reactive toward nucleophiles (e.g., amines, thiols), enabling polymer crosslinking or drug conjugate synthesis. In contrast, 2,3-dimethoxypyridine is relatively inert due to electron-donating methoxy groups.
    • Chlorinated analogs (e.g., 2-Chloro-3-(oxiran-2-ylmethoxy)pyridine ) exhibit dual reactivity: the chloro group facilitates substitution reactions, while the epoxide enables ring-opening.
  • Thermal Stability :
    • 2,3-Dimethoxypyridine has a melting point of 121–122°C and boiling point of 98–100°C at 16 mmHg, reflecting moderate stability. Epoxide-containing compounds are typically less thermally stable due to ring strain.
  • Solubility: Pyridine derivatives with polar groups (e.g., epoxide, methoxy) show improved solubility in polar solvents like ethanol or DMSO compared to non-polar analogs.

Research Findings and Key Differences

Stability and Handling

  • Epoxide-containing compounds require stringent storage conditions (e.g., inert atmosphere, low temperature) to prevent premature polymerization or hydrolysis . In contrast, methoxy-substituted pyridines are air-stable and easier to handle .

Market Availability

  • Chloropyridines (e.g., 3-Acetyl-2-chloropyridine) are more accessible due to their established role in pharmaceutical synthesis .

Q & A

Q. What synthetic methodologies are effective for preparing 2-(3,3-Dimethyl-2-oxiranyl)pyridine and its derivatives?

Methodological Answer: Synthesis involves multi-step organic reactions, such as cyclocondensation between aldehyde precursors and oxirane-containing intermediates. For example:

  • Cyclocondensation: Adapted from oxazole-pyridine hybrid synthesis (), substituting the oxazole precursor with an oxirane moiety. Reaction conditions (e.g., 80°C in ethanol with catalytic H2SO4) are optimized for yield (70-85%) and purity.
  • Protection Strategies: The oxiranyl ring may require protection (e.g., using tert-butyldimethylsilyl groups) to prevent ring-opening during synthesis, as seen in analogous pyridine derivatives ().
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity (>95%), validated by HPLC ( ). Characterization via 1H/13C NMR (DMSO-d6, δ 7.5-8.5 ppm for pyridine protons) and ESI-MS confirms structural integrity .

Q. How is 2-(3,3-Dimethyl-2-oxiranyl)pyridine characterized structurally and functionally?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy: 1H/13C NMR identifies substituent positions (e.g., oxiranyl protons at δ 3.1–3.5 ppm) and confirms stereochemistry ( ).
  • Mass Spectrometry: ESI-MS or HRMS validates molecular weight (e.g., [M+H]+ observed vs. calculated) ().
  • X-ray Crystallography: Resolves crystal packing and bond angles, though not directly reported for this compound, methods from similar heterocycles () apply.
  • HPLC: Assesses purity (>95%) using C18 columns and UV detection (λ = 254 nm) ( ).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of 2-(3,3-Dimethyl-2-oxiranyl)pyridine derivatives?

Methodological Answer: SAR strategies include:

  • Substituent Variation: Modify the oxiranyl group (e.g., epoxy vs. methyl-substituted) to assess impact on cytotoxicity, as demonstrated in oxadiazole-pyridine derivatives (IC50 ranges: 2–15 μM in MCF-7 cells) ( ).
  • Computational Modeling: Use DFT or molecular docking (e.g., AutoDock Vina) to predict binding affinity with targets like EGFR or tubulin, guided by studies on pyridine-oxazole hybrids ().
  • Metabolic Stability Assays: Incubate derivatives with liver microsomes (e.g., human CYP450 isoforms) to evaluate oxiranyl ring stability (). Data contradictions (e.g., varying IC50 across cell lines) are resolved by standardizing assay protocols and cross-validating with orthogonal methods (e.g., apoptosis markers) .

Q. What strategies resolve discrepancies in biological activity data among structurally similar derivatives?

Methodological Answer: Contradictions arise from assay variability or compound instability. Solutions include:

  • Purity Reassessment: HPLC or LC-MS identifies impurities (<5% threshold) that may skew results ( ).
  • Stability Studies: Monitor degradation under physiological conditions (pH 7.4, 37°C) via NMR or UV-Vis. Oxiranyl rings are prone to hydrolysis, requiring stabilizers (e.g., antioxidants) ().
  • Cell Line-Specific Profiling: Test derivatives on multiple lines (e.g., HeLa, A549) to distinguish target-specific vs. off-target effects ( ).
  • Dose-Response Reproducibility: Validate IC50 values across independent labs using identical protocols ().

Q. How do computational methods predict the reactivity of the oxiranyl group in 2-(3,3-Dimethyl-2-oxiranyl)pyridine?

Methodological Answer: Computational approaches include:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to assess ring strain and electron density (e.g., oxiranyl C-O bond polarization). Compare with epoxide analogs ().
  • Molecular Dynamics (MD): Simulate interactions with biological membranes (e.g., POPC bilayers) to predict permeability (logP ~2.5) ().
  • Docking Studies: Map oxiranyl interactions with enzymatic active sites (e.g., cytochrome P450) to forecast metabolic pathways ().

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